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Abstract
Tonazocine, designated WIN 42,156, is a synthetic opioid analgesic belonging to the

benzomorphan class, developed by Sterling-Winthrop in the late 1970s and early 1980s. It is

characterized as a mixed agonist-antagonist with a distinct pharmacological profile, exhibiting

partial agonist activity at mu (µ) and delta (δ) opioid receptors. Notably, it functions more as an

antagonist at the µ-receptor and more as an agonist at the δ-receptor. Tonazocine progressed

to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic

efficacy comparable to morphine but with a potentially different side-effect profile. However, its

development was ultimately discontinued, and it was never commercially marketed. This

technical guide provides a comprehensive overview of the discovery, history, and

pharmacological properties of Tonazocine, including quantitative data from key preclinical

studies, detailed experimental methodologies, and a depiction of its presumed intracellular

signaling pathways.

Discovery and History
Tonazocine (WIN 42,156) emerged from the extensive research programs at Sterling-Winthrop

Laboratories focused on the development of potent analgesics with a reduced liability for abuse

and respiratory depression compared to traditional opioids like morphine. The "WIN"

designation in its code name is indicative of its origin within the Sterling-Winthrop research

pipeline. The development of benzomorphan analgesics was a significant area of focus for
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many pharmaceutical companies during the mid-20th century, aiming to separate the analgesic

properties of opioids from their undesirable side effects.

Tonazocine was identified as a promising candidate due to its unique mixed agonist-antagonist

profile. Preclinical studies in the early 1980s elucidated its distinct interaction with opioid

receptors, suggesting a potential for strong pain relief with a ceiling effect on respiratory

depression, a characteristic often sought in safer opioid analgesics. This promising preclinical

profile led to its advancement into human clinical trials for the treatment of postoperative pain.

Phase II studies confirmed its analgesic potential; however, for reasons that are not extensively

documented in publicly available literature, further development was halted, and Tonazocine
did not proceed to market.

Pharmacological Profile
Tonazocine's pharmacological activity is primarily defined by its interaction with mu (µ) and

delta (δ) opioid receptors.

Receptor Binding and Functional Activity
Preclinical studies have characterized Tonazocine as a partial agonist at both µ- and δ-opioid

receptors. In functional assays, it demonstrates a more pronounced antagonistic effect at the µ-

receptor, while its agonistic properties are more prominent at the δ-receptor. This profile

suggests that Tonazocine may produce analgesia through δ-receptor activation while

simultaneously limiting the full agonistic effects at the µ-receptor, which are associated with

significant side effects like respiratory depression and abuse potential. There is also some

evidence to suggest that it may interact with the kappa (κ) opioid receptor, potentially

contributing to side effects such as sedation and, in some instances, hallucinations[1].

Quantitative Pharmacological Data
The following tables summarize the quantitative data from key preclinical in vitro and in vivo

studies that defined the pharmacological profile of Tonazocine.

Table 1: In Vitro Opioid Receptor Activity of Tonazocine (WIN 42,156)
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Assay Preparation
Agonist Activity
(IC50, nM)

Antagonist Activity
(pA2)

µ-Opioid Receptor
Guinea Pig Ileum

(GPI)
Weak Partial Agonist 6.8

δ-Opioid Receptor
Mouse Vas Deferens

(MVD)
15.0 Not Determined

Data derived from studies on isolated smooth muscle preparations.

Table 2: In Vivo Antinociceptive and Antagonist Activity of Tonazocine (WIN 42,156)

Assay Species
Route of
Administration

Agonist
Activity (ED50,
mg/kg)

Antagonist
Activity (AD50,
mg/kg)

Acetic Acid

Writhing Test
Mouse

Subcutaneous

(s.c.)
0.04 Not Determined

Intra-arterial

Bradykinin Test
Rat

Subcutaneous

(s.c.)
0.1 Not Determined

Rat Tail Flick

Test
Rat

Subcutaneous

(s.c.)

Inactive as an

agonist
0.03

ED50 represents the dose required to produce a 50% maximal effect in antinociceptive assays.

AD50 represents the dose required to antagonize the effect of a standard opioid agonist by

50%.

Table 3: Clinical Analgesic Potency of Tonazocine Mesylate

Parameter Value

Relative Potency to Morphine 3.2 mg Tonazocine ≈ 10 mg Morphine

Based on a double-blind, placebo-controlled study in postoperative pain patients.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological

profiling of Tonazocine.

In Vitro Isolated Tissue Assays
Objective: To determine the µ-opioid agonist and antagonist activity of Tonazocine.

Preparation: Male guinea pigs are euthanized, and a segment of the ileum is dissected and

mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with

95% O2 / 5% CO2.

Procedure:

The ileum segment is subjected to electrical field stimulation to induce twitch contractions,

which are recorded isometrically.

Agonist Activity: Cumulative concentrations of Tonazocine are added to the organ bath,

and the inhibition of the electrically induced contractions is measured to determine the

IC50 value.

Antagonist Activity: The preparation is incubated with a standard µ-opioid agonist (e.g.,

morphine) to establish a baseline inhibition of contractions. Increasing concentrations of

Tonazocine are then added to determine its ability to reverse the agonist-induced

inhibition. The pA2 value, a measure of antagonist potency, is calculated from the resulting

dose-response curves.

Objective: To determine the δ-opioid agonist activity of Tonazocine.

Preparation: Male mice are euthanized, and the vasa deferentia are dissected and mounted

in an organ bath containing a physiological salt solution, maintained at 37°C and aerated

with 95% O2 / 5% CO2.

Procedure:

The vas deferens is electrically stimulated to induce twitch contractions, which are

recorded isometrically.
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Agonist Activity: Cumulative concentrations of Tonazocine are added to the organ bath,

and the inhibition of the electrically induced contractions is measured to determine the

IC50 value.

In Vivo Antinociceptive and Antagonist Assays
Objective: To assess the peripheral analgesic activity of Tonazocine.

Animals: Male mice.

Procedure:

Mice are pre-treated with subcutaneous injections of Tonazocine or vehicle control.

After a set pre-treatment time, a 0.6% solution of acetic acid is administered

intraperitoneally to induce a characteristic writhing response (abdominal constrictions and

stretching of the hind limbs).

The number of writhes is counted for a defined period (e.g., 15 minutes).

The analgesic effect is expressed as the percentage of inhibition of writhing compared to

the vehicle-treated group, and the ED50 is calculated.

Objective: To assess the spinal analgesic and opioid antagonist activity of Tonazocine.

Animals: Male rats.

Procedure:

Agonist Testing: The rat's tail is exposed to a radiant heat source, and the latency to flick

the tail away from the heat is measured. A cut-off time is set to prevent tissue damage.

Baseline latencies are established before subcutaneous administration of Tonazocine.

Tail flick latencies are then measured at various time points after drug administration.

Antagonist Testing: Rats are pre-treated with a standard µ-opioid agonist (e.g., morphine)

to produce a significant increase in tail flick latency. Tonazocine is then administered

subcutaneously, and its ability to reverse the morphine-induced analgesia is measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/product/b1217368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The AD50 is calculated as the dose of Tonazocine that reduces the analgesic effect of

morphine by 50%.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway of Tonazocine based on its

receptor profile and a typical experimental workflow for its evaluation.
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Caption: Presumed signaling pathway of Tonazocine.
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Caption: Experimental workflow for Tonazocine.
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Conclusion
Tonazocine (WIN 42,156) represents an interesting chapter in the history of opioid analgesic

development. Its unique mixed µ-opioid partial agonist/antagonist and δ-opioid agonist profile

held the promise of a safer and effective pain therapeutic. The preclinical data demonstrated

potent antinociceptive effects in relevant animal models, and early clinical trials confirmed its

analgesic efficacy in humans. Despite its promising profile, the development of Tonazocine
was not pursued to completion. The detailed pharmacological data and methodologies

presented in this guide offer valuable insights for researchers in the fields of pharmacology and

drug discovery, highlighting a rational approach to the design of opioid analgesics with

potentially improved safety margins. Further investigation into the reasons for its

discontinuation could also provide important lessons for modern drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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